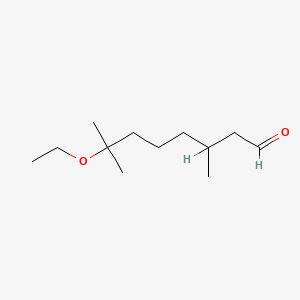

3,7-Dimethyl-7-ethoxyoctanal

Description

Structure

3D Structure

Properties

CAS No. |

3613-33-0 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

7-ethoxy-3,7-dimethyloctanal |

InChI |

InChI=1S/C12H24O2/c1-5-14-12(3,4)9-6-7-11(2)8-10-13/h10-11H,5-9H2,1-4H3 |

InChI Key |

JACNKCPPJDIHTK-UHFFFAOYSA-N |

SMILES |

CCOC(C)(C)CCCC(C)CC=O |

Canonical SMILES |

CCOC(C)(C)CCCC(C)CC=O |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3,7 Dimethyl 7 Ethoxyoctanal

Precursor-Based Synthesis Pathways

The construction of 3,7-Dimethyl-7-ethoxyoctanal often begins with structurally related molecules that are transformed through targeted chemical reactions. These precursor-based routes are fundamental in organic synthesis, allowing for the step-wise assembly of the target compound.

Oxidation Reactions of Corresponding Alcohols (e.g., 7-ethoxy-3,7-dimethyloctan-1-ol)

A primary and direct route to synthesizing this compound involves the selective oxidation of the corresponding primary alcohol, 7-ethoxy-3,7-dimethyloctan-1-ol. This transformation targets the primary hydroxyl group (-CH₂OH) at the C1 position, converting it into an aldehyde (-CHO) while leaving the rest of the molecule, including the stable ethoxy group at the tertiary C7 position, intact.

The synthesis of the precursor alcohol, 7-ethoxy-3,7-dimethyloctan-1-ol, can be achieved from citronellol (B86348) acetate (B1210297). google.com The process involves an alkoxymercuration-demercuration reaction, where citronellol acetate is treated with mercuric acetate in ethanol (B145695), followed by reduction with sodium borohydride (B1222165), to yield the desired ethoxylated alcohol. google.com

Once the precursor alcohol is obtained, various oxidation methods can be employed. The challenge lies in achieving high selectivity for the aldehyde without over-oxidation to the carboxylic acid. A mixture of 7-ethoxy-3,7-dimethyloctan-1-ol and pyridine (B92270) can be prepared for reaction with an oxidizing agent. google.com This suggests the use of chromium-based reagents, such as those used in Collins or Sarett oxidations, where pyridine is a key component.

Table 1: Common Reagents for Selective Oxidation of Primary Alcohols to Aldehydes

| Oxidizing Agent/System | Description | Typical Conditions |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | A milder version of chromic acid, often used for controlled oxidations to aldehydes. | Dichloromethane (DCM) as solvent, room temperature. |

| Collins Reagent (CrO₃·2Py) | A complex of chromium trioxide with pyridine, known for selective oxidation of primary alcohols. | Used in dichloromethane; requires careful handling. |

| Swern Oxidation | Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base. | Cryogenic temperatures (-78 °C), followed by addition of triethylamine. |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that provides a mild and highly selective method for oxidizing alcohols to aldehydes. | Room temperature, often in halogenated solvents like DCM. |

Derivatization from Related Branched Chain Compounds (e.g., 3,7-dimethyl-7-hydroxyoctanal)

Another strategic pathway involves starting with a closely related compound, 3,7-dimethyl-7-hydroxyoctanal, also known as hydroxycitronellal. nist.govwikipedia.org This precursor already contains the required carbon skeleton and the aldehyde functional group. The synthesis, therefore, focuses on the chemical transformation of the hydroxyl group at the C7 position into the target ethoxy group.

The direct conversion requires an etherification reaction. Given that the hydroxyl group is tertiary, this presents a synthetic challenge due to steric hindrance. Standard Williamson ether synthesis conditions might be inefficient. However, methods for the hydration of citronellol to form the 1,7-diol, followed by selective reactions, are established. chemicalbook.com A plausible route would involve protecting the aldehyde group of 3,7-dimethyl-7-hydroxyoctanal, performing the etherification of the tertiary alcohol, and then deprotecting the aldehyde. The etherification of the tertiary alcohol could be accomplished using ethanol under acidic conditions.

The precursor relationship is confirmed by chemical supplier data, which lists 7-Hydroxy-3,7-dimethyloctanal and ethanol as precursors for this compound. chemsrc.com

Aldehyde Formation via Functional Group Transformation (e.g., from propargylic alcohol precursors)

The synthesis of complex aldehydes can also be achieved by building the molecule around a core functional group that is later converted to the aldehyde. Propargylic alcohols are versatile precursors in organic synthesis, particularly for creating α,β-unsaturated carbonyl compounds. atamanchemicals.com The Meyer-Schuster rearrangement is a classic example where secondary and tertiary propargylic alcohols rearrange to form α,β-unsaturated ketones or aldehydes. atamanchemicals.com

More modern and selective methods allow for the direct oxidation of propargylic alcohols to their corresponding aldehydes without rearrangement. nih.gov A highly efficient method utilizes a copper(I) catalyst system for the chemoselective oxidation of a wide range of propargyl alcohols to α,β-acetylenic aldehydes and ketones. nih.govd-nb.info This approach is noted for its mild reaction conditions and tolerance of sensitive functional groups. nih.gov

Table 2: Example of a Catalytic System for Propargyl Alcohol Oxidation nih.gov

| Component | Role | Molar Equivalent |

|---|---|---|

| Copper(I) Iodide (CuI) | Catalyst | 10 mol % |

| DMAP (4-Dimethylaminopyridine) | Co-catalyst/Base | 10 mol % |

| TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) | Co-catalyst/Oxidant | 1 mol % |

| Oxygen (O₂) | Terminal Oxidant | 1 atm (balloon) |

| Acetonitrile (B52724) (CH₃CN) | Solvent | - |

This methodology could be adapted to produce this compound by designing a propargylic alcohol precursor that contains the required 7-ethoxy-3,7-dimethyl-octanyl backbone. The reaction of a suitable lithiated propargyl species with a ketone precursor would form the necessary tertiary propargylic alcohol, which could then be selectively reduced and oxidized to the target aldehyde.

Catalytic Approaches in this compound Synthesis

Catalysis is central to modern chemical manufacturing, offering pathways to increase reaction rates, improve selectivity, and reduce waste. Both homogeneous and heterogeneous catalysis play vital roles in the synthesis of fine chemicals like this compound.

Homogeneous Catalysis for Selective Transformations

Homogeneous catalysts exist in the same phase as the reactants, allowing for high selectivity under mild conditions due to well-defined active sites. senecalearning.comresearchgate.net In the context of synthesizing this compound and its precursors, several steps can be facilitated by homogeneous catalysis.

For instance, the synthesis of hydroxydihydrocitronellal, a key precursor, can involve the isomerization of a 7-hydroxygeranyl/-neryl dialkylamine. chemicalbook.com This reaction uses a palladium(II)-phosphine complex as a homogeneous catalyst to facilitate the isomerization to an enamine, which is then hydrolyzed to the aldehyde. chemicalbook.com Similarly, transition metal complexes, particularly those of palladium and rhodium, are widely used in fragrance synthesis for reactions like C-H bond additions and isomerizations, which are crucial for building complex carbon skeletons with high atom economy. nwnu.edu.cn The goal of such catalytic methods is to achieve "perfect chemical reactions" with quantitative yields and minimal waste. mpg.de

Heterogeneous Catalysis for Industrial Applications

For industrial-scale production, heterogeneous catalysts are often preferred. essentialchemicalindustry.org These catalysts are in a different phase from the reactants (typically a solid catalyst with liquid or gas reactants), which simplifies their separation from the product stream and allows for continuous processing and catalyst recycling. frontiersin.org This is a significant advantage in producing bulk chemicals and fine chemicals, where efficiency and cost are paramount. researchgate.net

Key steps in the synthesis of this compound that could be industrialized using heterogeneous catalysts include:

Hydrogenation: The conversion of unsaturated precursors, such as those derived from myrcene (B1677589) or citronellal (B1669106), often involves hydrogenation steps. chemicalbook.com Solid catalysts like palladium on carbon (Pd/C) or Raney nickel are standard for these transformations.

Oxidation: While many selective oxidations use homogeneous catalysts, there is a drive to develop solid catalysts for these reactions. nih.gov Electrocatalytic oxidation of alcohols to aldehydes using heterogeneous catalysts is an emerging green technology. nih.gov

Acid Catalysis: Reactions like hydration or etherification, which might use mineral acids (e.g., H₂SO₄) in the lab, can be performed industrially using solid acid catalysts like zeolites or acidic resins. essentialchemicalindustry.org Zeolites can offer shape selectivity, potentially improving the yield of a desired isomer and minimizing by-products. essentialchemicalindustry.org

The use of heterogeneous catalysts aligns with the principles of green chemistry by reducing waste and enabling more energy-efficient processes, which is critical for the sustainable manufacturing of fragrance ingredients. frontiersin.orgmdpi.com

Stereoselective Synthesis of this compound Enantiomers

The core challenge in the asymmetric synthesis of this compound lies in the enantioselective introduction of the methyl group at the C3 position. Modern synthetic strategies often employ chiral catalysts to orchestrate this transformation with high stereocontrol. researchgate.netthieme-connect.com A general approach involves the asymmetric α-alkylation of an aldehyde, a transformation that has seen significant advances through various catalytic methods. nih.govprinceton.edumpg.de

For instance, a plausible route could involve the synergistic use of multiple catalysts, such as combining photoredox, enamine, and hydrogen-atom transfer (HAT) catalysis. princeton.edu This triple catalytic system can enable the direct α-alkylation of aldehydes using simple olefins as the alkylating agents, representing a highly atom- and step-economical approach. princeton.edu Another strategy involves the use of chiral N-heterocyclic carbene (NHC) copper catalysts to generate a chiral α-alkoxyalkyl anion from an aldehyde, which can then couple with an electrophile. acs.org

| Strategy | Catalyst System Example | Key Transformation | Potential Advantage |

|---|---|---|---|

| Triple Catalysis | Iridium Photoredox Catalyst + Chiral Amine (e.g., Prolinol) + Thiophenol (HAT) | Direct α-alkylation with olefins | High atom economy, uses simple feedstocks. princeton.edu |

| Umpolung Catalysis | Chiral NHC-Copper Catalyst + Palladium Catalyst | Generation of a chiral α-alkoxyalkyl anion followed by cross-coupling | Novel reactivity for forming C-C bonds at the carbonyl carbon. acs.org |

| Asymmetric Hydrogenation | Rhodium Complex with Chiral Phosphine Ligand | Hydrogenation of an α,β-unsaturated aldehyde precursor | High enantioselectivity for specific substrates. researchgate.net |

Chiral Pool Synthesis: This approach leverages naturally abundant, enantiomerically pure compounds as starting materials. univie.ac.atnumberanalytics.com For the synthesis of this compound, a prime candidate from the chiral pool is citronellal, which is commercially available in both (R) and (S) forms. nih.govpnas.org The synthesis of (-)-menthol, for example, famously starts from naturally occurring citronellal. numberanalytics.com The inherent chirality at C3 of citronellal can be preserved and carried through a synthetic sequence. A potential route would involve the selective ethoxylation of the double bond in a citronellal derivative, followed by modification of the aldehyde group if necessary. The use of terpenes like citronellol and citronellal as chiral building blocks is a well-established strategy in the synthesis of complex natural products. univie.ac.atnih.govacs.org

Chiral Auxiliary Strategies: This classic method involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate to direct a stereoselective reaction. rsc.orgwikipedia.org For α-alkylation of an aldehyde, the substrate could be converted into a chiral imine or enamine using a chiral amine. Subsequent deprotonation and reaction with a methylating agent would occur diastereoselectively, guided by the chiral auxiliary. researchgate.net Evans oxazolidinones and pseudoephedrine are well-known auxiliaries that provide high levels of stereocontrol in the alkylation of enolates derived from their corresponding amides. nih.govwikipedia.org After the key stereocenter is set, the auxiliary is cleaved to reveal the chiral aldehyde.

| Strategy | Principle | Example Starting Material/Auxiliary | Key Steps | Pros/Cons |

|---|---|---|---|---|

| Chiral Pool | Utilizes chirality from natural sources. numberanalytics.com | (R)- or (S)-Citronellal nih.govpnas.org | 1. Derivatization of citronellal. 2. Selective ethoxylation. 3. Functional group manipulation. | Pro: Starts with an enantiopure core. Con: Limited to the availability and structure of natural precursors. |

| Chiral Auxiliary | Temporarily induces chirality. wikipedia.org | Pseudoephedrine or Evans Oxazolidinone | 1. Attach auxiliary to form an amide. 2. Diastereoselective enolate alkylation. 3. Cleave auxiliary. | Pro: High predictability and stereoselectivity. nih.gov Con: Requires additional steps for attachment and removal, lower atom economy. |

Resolution is the process of separating a 50:50 mixture of enantiomers (a racemic mixture). libretexts.orglibretexts.org This can be achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.org

Classical Resolution: This involves reacting the racemic aldehyde with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. For an aldehyde, this could involve forming a Schiff base (imine) with a chiral amine, such as (R)-1-phenylethylamine. tandfonline.com The resulting diastereomeric imines can be separated by crystallization or chromatography, followed by hydrolysis to release the resolved aldehydes. tandfonline.com

Kinetic Resolution: This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. rsc.org For example, a racemic aldehyde could undergo enantioselective alkylation where one enantiomer reacts significantly faster than the other, leaving the unreacted aldehyde enriched in the slower-reacting enantiomer. rsc.org Parallel kinetic resolution (PKR) is an advanced strategy where a racemic aldehyde reacts simultaneously with two different chiral reagents to convert both enantiomers into two different useful, chiral products. acs.org

Enzymatic Resolution: Enzymes are highly selective biocatalysts that can differentiate between enantiomers. For a precursor alcohol to this compound, a lipase (B570770) could be used to selectively acylate one enantiomer in a process called kinetic resolution. beilstein-journals.org This would result in a mixture of an acylated alcohol and an unreacted alcohol, which are easily separable. Bienzymatic cascades are also powerful; for example, an alcohol oxidase could oxidize geraniol (B1671447) to geranial, which is then stereoselectively reduced by an old yellow enzyme (OYE) to either (R)- or (S)-citronellal with high enantiomeric excess. acs.org

Green Chemistry Principles in this compound Production

The fragrance industry is increasingly adopting green chemistry principles to minimize its environmental footprint by reducing waste, eliminating hazardous substances, and improving efficiency. perfumerflavorist.compersonalcaremagazine.compremiumbeautynews.com

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. personalcaremagazine.com

Solvent-Free Reactions: Performing reactions without a solvent (neat) or in a solid state can dramatically reduce waste and simplify purification. ias.ac.in For example, certain oxidations of alcohols to aldehydes, or condensation reactions, can be carried out under solvent-free conditions, sometimes aided by microwave irradiation or by using a solid support like silica (B1680970) gel. ias.ac.injst.go.jp The continuous, solvent-free oxidative dehydrogenation of terpene alcohols to aldehydes in the gas phase over a heterogeneous catalyst is an example of an industrial green approach. google.com The epoxidation of terpenes has also been successfully achieved under solvent-free conditions using aqueous hydrogen peroxide as the oxidant. rsc.org

Aqueous Medium Reactions: Water is an ideal green solvent. While many organic fragrance molecules have low water solubility, techniques like biphasic catalysis can overcome this. The hydroformylation of terpenes like β-citronellene has been performed in a water/toluene biphasic system, where a water-soluble rhodium catalyst remains in the aqueous phase for easy separation and recycling, while the product is extracted into the organic phase. rsc.orgresearchgate.net The use of surfactants can also create microemulsions to facilitate reactions in water. epo.org

Atom economy is a metric that measures how many atoms of the reactants are incorporated into the final desired product. sigmaaldrich.com Reactions with high atom economy, like additions and rearrangements, are inherently greener as they produce little to no waste. sigmaaldrich.comsemanticscholar.org

Cycloaddition reactions, such as the Diels-Alder reaction, are classic examples of 100% atom economy and are used in the fragrance industry. encyclopedia.pub Tandem reactions, where multiple bond-forming events occur in a single step without isolating intermediates, are also highly efficient and atom-economical. rsc.org For the synthesis of this compound, a hypothetical atom-economical route could involve the direct, catalytic hydro-ethoxylation of a diene precursor like 3,7-dimethylocta-1,6-diene. This would add both the hydroxyl (subsequently oxidized) and ethoxy groups in addition reactions, maximizing the incorporation of atoms into the final structure compared to a route involving substitution reactions with leaving groups.

| Route Type | Example Key Step | Byproducts | Atom Economy | Green Advantage |

|---|---|---|---|---|

| Less Atom-Economical (Substitution-based) | Williamson Ether Synthesis (R-OH + Et-Br + Base → R-OEt) | NaBr, H₂O | Lower | Generates stoichiometric salt waste. |

| More Atom-Economical (Addition-based) | Catalytic Addition of EtOH to an Alkene (R=R' + EtOH → R(H)-R'(OEt)) | None (in theory) | 100% (ideal) | Maximizes reactant incorporation into the product, minimizing waste. sigmaaldrich.comencyclopedia.pub |

Sustainable Reagent Design

In line with the principles of green chemistry, modern synthetic approaches aim to reduce environmental impact by designing processes that use less hazardous chemicals and generate minimal waste. alfa-chemistry.comresearchgate.net The synthesis of this compound can be made more sustainable by reconsidering the reagents and solvents used.

Key areas for sustainable reagent design include:

Safer Solvents: Traditional organic synthesis often employs volatile and toxic solvents. Green alternatives include ionic liquids, which are non-volatile and can be reusable, or supercritical fluids like CO₂, which can be easily removed and recycled post-reaction. alfa-chemistry.comopcw.org

Biocatalysis: The use of enzymes as biocatalysts offers a highly selective and environmentally friendly route for chemical synthesis. alfa-chemistry.com For the synthesis of this compound, enzymes could potentially be used for the selective oxidation or etherification steps, operating under mild conditions and reducing the formation of by-products. alfa-chemistry.comresearchgate.net

Catalytic Reagents: Instead of stoichiometric reagents that are consumed in the reaction and generate significant waste, catalytic alternatives are preferred. For instance, developing a robust catalyst for the direct etherification of the tertiary alcohol would represent a significant green advancement. While not yet established for this specific molecule, research into gold-catalyzed cyclizations for similar structures suggests potential pathways for one-pot alkyne-etherification, which could be adapted.

Table 2: Traditional vs. Sustainable Reagent Alternatives

| Reaction Step | Traditional Reagent | Potential Sustainable Alternative | Rationale for Change |

|---|---|---|---|

| Solvent | THF, Diethyl Ether | Ionic Liquids, Supercritical CO₂ alfa-chemistry.comopcw.org | Reduced toxicity, volatility, and waste; potential for recycling. |

| Base (Williamson) | Sodium Hydride (NaH) | Solid-supported base | Easier separation, reduced hazard. |

| Transformation | Chemical Oxidants/Reductants | Biocatalysts (Enzymes) alfa-chemistry.com | High selectivity, mild reaction conditions, reduced by-products. |

Process Optimization for Scalable Synthesis

Transitioning a synthetic route from a laboratory setting to industrial-scale production requires rigorous process optimization to ensure efficiency, cost-effectiveness, and safety. For this compound, several parameters are critical for scalable synthesis.

Temperature Control: Many of the reactions involved, such as those using organometallic reagents or strong bases, are highly exothermic. Precise temperature control is crucial to prevent side reactions and ensure the safety of the process. For related syntheses, reaction temperatures can range from -78°C for lithiation steps to over 100°C for isomerization reactions. google.com

Catalyst Optimization: In catalytic steps, the choice of catalyst and its loading are critical. For instance, in the synthesis of related citronellal compounds, rhodium-based catalysts like [Rh{(+)-BINAP}(1,5-C8H12)]ClO4 have been used for asymmetric isomerization, with catalyst loading being a key factor in achieving high yield and enantioselectivity. orgsyn.org

Purification: On a large scale, purification methods must be efficient and scalable. Vacuum distillation is a common method for purifying products like the enamine intermediates in related syntheses. google.com High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are essential for quality control to ensure high purity (>98%) and identify any impurities.

Flow Chemistry: For reactions that are difficult to control in large batches, such as highly exothermic or hazardous reactions, flow chemistry offers a promising alternative. By conducting the reaction in a continuous stream through a reactor, heat transfer is significantly improved, enhancing safety and control. This can be particularly beneficial for steps like lithiation. The use of continuous-flow synthesis for related propargylic alcohols has seen a notable increase in recent years.

Table 3: Key Parameters for Process Optimization

| Parameter | Impact on Synthesis | Optimization Goal |

|---|---|---|

| Temperature | Reaction rate, selectivity, side reactions. google.com | Maintain optimal range for desired reaction, ensure safety. |

| Catalyst Loading | Reaction efficiency, cost. orgsyn.org | Minimize catalyst use while maximizing yield and turnover number. |

| Reaction Time | Conversion, throughput. orgsyn.org | Achieve complete conversion in the shortest possible time. |

| Purification Method | Product purity, yield loss. google.com | Maximize purity (>98%) while minimizing product loss. |

Chemical Reactivity and Transformational Studies of 3,7 Dimethyl 7 Ethoxyoctanal

Reactions of the Aldehyde Functional Group

The aldehyde group is characterized by a polarized carbon-oxygen double bond, which renders the carbonyl carbon electrophilic and susceptible to a wide array of chemical transformations.

Nucleophilic Addition Reactions (e.g., Grignard, Wittig, Aldol)

Nucleophilic addition is a characteristic reaction of aldehydes. britannica.com The addition of a nucleophile to the carbonyl carbon leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield the final product. For aliphatic aldehydes like 3,7-Dimethyl-7-ethoxyoctanal, these additions generally proceed via a polar, nucleophilic pathway rather than a single-electron-transfer mechanism. operachem.comnih.govacs.org

Grignard Reaction: The reaction of this compound with a Grignard reagent (R-MgX) results in the formation of a new carbon-carbon bond. byjus.com The nucleophilic alkyl or aryl group from the Grignard reagent attacks the electrophilic carbonyl carbon. Subsequent acidic workup of the resulting magnesium alkoxide intermediate yields a secondary alcohol. britannica.comleah4sci.com

Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a defined location of the double bond. libretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.orglibretexts.org This reaction proceeds through a cyclic oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. libretexts.orgdalalinstitute.com The stereochemistry of the resulting alkene is dependent on the nature of the substituents on the ylide. wikipedia.orgdalalinstitute.com

Aldol (B89426) Reaction: Aldehydes that possess α-hydrogens, such as this compound, can undergo the Aldol reaction. libretexts.orgwikipedia.org In the presence of a base like sodium hydroxide, the aldehyde forms an enolate ion which then acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule. wikipedia.org This reversible reaction yields a β-hydroxy aldehyde, known as an aldol addition product. libretexts.org For aldehydes with significant steric hindrance, the reaction equilibrium may favor the reactants. libretexts.orglibretexts.org If the reaction is heated, a molecule of water is eliminated to form a more stable α,β-unsaturated aldehyde (an enone), in what is known as an Aldol condensation. wikipedia.orglibretexts.org

Table 1: Nucleophilic Addition Reactions of this compound

| Reaction Type | Reagent(s) | Typical Conditions | Product |

|---|---|---|---|

| Grignard Reaction | 1. R-MgX (e.g., CH₃MgBr) 2. H₃O⁺ (workup) | Anhydrous ether solvent (e.g., Diethyl ether, THF) | Secondary Alcohol (e.g., 4,8-Dimethyl-8-ethoxynonan-2-ol) |

| Wittig Reaction | Ph₃P=CHR (Wittig reagent) | Anhydrous solvent (e.g., THF, DMSO) | Alkene (e.g., 4,8-Dimethyl-8-ethoxynon-1-ene) |

| Aldol Addition | NaOH or KOH (catalytic) | Aqueous or alcoholic solvent, low temperature | β-Hydroxy aldehyde (3-Hydroxy-2-ethyl-4,8-dimethyl-8-ethoxynonanal) |

| Aldol Condensation | NaOH or KOH, Heat | Aqueous or alcoholic solvent, elevated temperature | α,β-Unsaturated aldehyde (2-Ethyl-4,8-dimethyl-8-ethoxynon-2-enal) |

Oxidation and Reduction Pathways

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aldehydes are easily oxidized to carboxylic acids by a variety of common oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, from CrO₃ or Na₂Cr₂O₇ with acid), and nitric acid. libretexts.orgchemistrysteps.comncert.nic.in The reaction with Jones reagent (CrO₃ in aqueous sulfuric acid) is a common laboratory method for this transformation. libretexts.org The oxidation mechanism often involves the formation of a gem-diol intermediate upon reaction with water, which is then oxidized. libretexts.orgorgoreview.com

Reduction: The reduction of this compound to the corresponding primary alcohol, 3,7-Dimethyl-7-ethoxyoctan-1-ol, can be achieved using several reducing agents. britannica.com Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are widely used for this purpose as they act as sources of a nucleophilic hydride ion (H⁻). libretexts.orgscience-revision.co.ukchemistrysteps.com NaBH₄ is a milder, more selective reagent that can be used in alcohol or water solvents, while the more powerful LiAlH₄ requires anhydrous conditions. science-revision.co.ukmasterorganicchemistry.com Catalytic hydrogenation with H₂ gas over a metal catalyst (like Ni, Pd, or Pt) is also an effective method. britannica.comscience-revision.co.uk

Table 2: Oxidation and Reduction of this compound

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Oxidation | KMnO₄ or Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid (3,7-Dimethyl-7-ethoxyoctanoic acid) |

| Reduction | NaBH₄ or LiAlH₄ or H₂/Catalyst (Ni, Pd, Pt) | Primary Alcohol (3,7-Dimethyl-7-ethoxyoctan-1-ol) |

Formation of Acetals and Imine Derivatives

Acetal Formation: In the presence of an acid catalyst, aldehydes react reversibly with two equivalents of an alcohol to form acetals. libretexts.orgchemistrysteps.com This reaction proceeds through a hemiacetal intermediate. libretexts.orgnumberanalytics.com The formation of acetals is a crucial strategy for protecting the carbonyl group during other synthetic steps, as acetals are stable in neutral or basic conditions. numberanalytics.commasterorganicchemistry.com The reaction is driven to completion by removing the water that is formed as a byproduct. numberanalytics.com

Imine Formation: this compound reacts with primary amines (R-NH₂) in a reversible, acid-catalyzed reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.orglibretexts.org This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgyoutube.com The reaction rate is highly pH-dependent, with optimal rates typically observed around a pH of 4.5 to 5. libretexts.orgjove.com At very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, the removal of the hydroxyl group from the intermediate is inhibited. libretexts.orgjove.com

Table 3: Acetal and Imine Formation from this compound

| Derivative | Reagent(s) | Conditions | Functional Group Formed |

|---|---|---|---|

| Acetal | 2 equivalents of an alcohol (e.g., Ethanol) | Acid catalyst (e.g., H₂SO₄, TsOH), removal of H₂O | -CH(OEt)₂ |

| Imine (Schiff Base) | A primary amine (R-NH₂) | Mild acid catalyst (pH ≈ 4.5-5) | -CH=N-R |

Reactivity of the Ether Linkage

Ethers are generally characterized by their low reactivity, making them excellent solvents for many reactions. masterorganicchemistry.comnumberanalytics.com However, under specific conditions, the C-O bond of the ether in this compound can be cleaved.

Cleavage Reactions and Etherification Studies

Cleavage Reactions: The most common reaction of ethers is cleavage by strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI). masterorganicchemistry.comlibretexts.orgwikipedia.org The reaction mechanism depends on the structure of the alkyl groups attached to the ether oxygen. masterorganicchemistry.comwikipedia.org Since this compound contains a tertiary alkyl group attached to the ether oxygen, cleavage proceeds via an Sₙ1 mechanism. masterorganicchemistry.comlibretexts.orgfiveable.me The first step is the protonation of the ether oxygen to form a good leaving group (an alcohol). masterorganicchemistry.comlibretexts.org This is followed by the departure of the alcohol and the formation of a relatively stable tertiary carbocation, which is then attacked by the halide nucleophile. fiveable.melibretexts.org

Etherification Studies: The formation of the tertiary ether in this molecule presents synthetic challenges. The Williamson ether synthesis (reaction of an alkoxide with an alkyl halide) is generally inefficient for producing tertiary ethers due to the steric hindrance of the tertiary carbon, which favors elimination over substitution. Alternative methods, such as the acid-catalyzed addition of an alcohol to an alkene, are more suitable. youtube.commasterorganicchemistry.com For example, the reaction of a primary alcohol with a tertiary olefin in the presence of an acid catalyst can produce tertiary ethers. google.com Iron-catalyzed etherification of tertiary alcohols has also been reported as a potential route. acs.org

Stability and Reactivity in Acidic and Basic Media

Acidic Media: The ether linkage is susceptible to cleavage under strongly acidic conditions, as described above. numberanalytics.comquora.com The aldehyde group also reacts under acidic catalysis, for instance, in the formation of acetals and imines. chemistrysteps.commasterorganicchemistry.com Therefore, the molecule as a whole is unstable in strong acid.

Basic Media: Ethers are generally stable and unreactive in the presence of bases, which is why they are often used as solvents for reactions involving strong bases like Grignard reagents. numberanalytics.comwikipedia.orgquora.com However, very strong bases like organolithium compounds can induce cleavage. wikipedia.org While the ether linkage is robust, the aldehyde group is reactive under basic conditions. The α-hydrogens are acidic and can be removed by a base to form an enolate, initiating reactions like the Aldol condensation. wikipedia.org

3,7 Dimethyl 7 Ethoxyoctanal As a Precursor in Advanced Organic Synthesis

Application in Complex Scent and Flavor Chemical Synthesis

A thorough review of scientific literature and chemical databases reveals no significant application of 3,7-Dimethyl-7-ethoxyoctanal as a precursor in the synthesis of complex scent and flavor chemicals. Industry resources that specialize in organoleptic properties of chemical compounds explicitly state that this molecule is not recommended for use in fragrance or flavor applications. There are no available research findings that detail its use as a building block for creating new scent or flavor molecules. This stands in contrast to its structural analog, 3,7-Dimethyl-7-hydroxyoctanal (Hydroxycitronellal), which is a widely utilized ingredient in the fragrance industry.

Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

There is currently no publicly available scientific research that documents the use of this compound as a precursor or intermediate in the synthesis of bioactive molecules or pharmaceuticals. An extensive search of chemical and life science databases did not yield any studies where this compound was employed as a starting material or a key building block for molecules with demonstrated pharmacological activity. Consequently, there are no detailed research findings to report on its application in this area.

Construction of Macrocyclic and Polycyclic Systems

The synthesis of macrocyclic and polycyclic systems represents a significant challenge in organic chemistry, often requiring specialized building blocks and reaction methodologies. Based on available scientific literature, this compound has not been reported as a precursor in the construction of such complex molecular architectures. Searches of synthetic chemistry databases and journals did not identify any instances of its use in cyclization reactions to form macrocycles or in strategies aimed at building polycyclic frameworks. Therefore, there is no research to present on its application in this field of synthesis.

Development of New Monomers for Polymer Science

In the field of polymer science, the development of new monomers is crucial for creating polymers with novel properties and applications. However, there is no evidence in the current body of scientific literature to suggest that this compound has been investigated or utilized as a monomer for polymerization. Its chemical structure, containing an aldehyde and an ether group, could theoretically be functionalized for polymerization, but no such research has been published. As a result, there are no findings on its role in the development of new polymers.

Advanced Analytical and Spectroscopic Characterization Techniques in Research on 3,7 Dimethyl 7 Ethoxyoctanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the complete atomic connectivity of an organic molecule. Through one-dimensional (1D) and two-dimensional (2D) experiments, a full picture of the 3,7-Dimethyl-7-ethoxyoctanal structure can be assembled.

¹H and ¹³C NMR Investigations

The ¹H NMR spectrum of this compound provides critical information about the chemical environment of each proton. The aldehydic proton at the C1 position is highly deshielded and appears as a characteristic triplet at approximately 9.76 ppm. The protons on the C2 carbon, adjacent to the aldehyde, are observed around 2.41 ppm. The ethoxy group gives rise to a quartet at about 3.45 ppm (for the -OCH₂- protons) and a triplet at about 1.18 ppm (for the -OCH₂CH ₃ protons). The various methyl and methylene (B1212753) protons along the carbon chain resonate in the upfield region between 0.90 and 1.55 ppm.

The ¹³C NMR spectrum complements the ¹H data by identifying each unique carbon atom. The aldehyde carbonyl carbon (C1) shows a signal in the far downfield region, typically around 202.5 ppm. The quaternary carbon C7, bonded to the ethoxy group and two methyl groups, is found near 75.0 ppm. The carbons of the ethoxy group appear at approximately 60.5 ppm (-OC H₂-) and 15.5 ppm (-O CH₂C H₃). The remaining aliphatic carbons resonate between 20 and 45 ppm.

| Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C1 (-CHO) | ~9.76 | t | ~202.5 |

| C2 (-CH₂-) | ~2.41 | m | ~43.8 |

| C3 (-CH-) | ~2.05 | m | ~30.0 |

| C3-CH₃ | ~0.95 | d | ~19.5 |

| C4 (-CH₂-) | ~1.30 | m | ~37.0 |

| C5 (-CH₂-) | ~1.45 | m | ~21.8 |

| C6 (-CH₂-) | ~1.55 | m | ~40.0 |

| C7 (-C(O)-) | - | - | ~75.0 |

| C7-CH₃ (x2) | ~1.12 | s | ~24.5 |

| Ethoxy (-OCH₂-) | ~3.45 | q | ~60.5 |

| Ethoxy (-CH₃) | ~1.18 | t | ~15.5 |

2D NMR (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals identified in 1D spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings between adjacent carbons. For this compound, COSY would show a correlation between the aldehyde proton (C1-H) and the C2 protons, and trace the connectivity along the carbon backbone from C2 through C6. It would also confirm the coupling between the -OCH₂- and -CH₃ protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each ¹H signal to its corresponding ¹³C signal, for instance, linking the proton signal at ~9.76 ppm to the carbon signal at ~202.5 ppm (the aldehyde group).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is vital for connecting different parts of the molecule. Key HMBC correlations for this structure would include the signal from the ethoxy -OCH₂- protons to the quaternary carbon C7, and the signals from the two C7-methyl protons also to C7. This confirms the placement of the ethoxy group and gem-dimethyl groups at the C7 position.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is used to determine the exact mass of the parent ion, which allows for the calculation of its precise molecular formula. For this compound (C₁₂H₂₄O₂), the expected monoisotopic mass is 200.17763 Da. nih.govchemspider.com

Electron Ionization (EI) and Electrospray Ionization (ESI) Studies

Two common ionization techniques provide different types of information.

Electron Ionization (EI): This is a high-energy "hard" ionization technique that typically results in extensive fragmentation of the molecule. researchgate.net While the molecular ion peak (M⁺) at m/z 200 may be weak or absent, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that imparts less energy to the molecule, resulting in minimal fragmentation. It is commonly used to observe the intact molecule, typically as a protonated species [M+H]⁺ (m/z 201.1854) or as an adduct with other ions like sodium [M+Na]⁺ (m/z 223.1674). This is particularly useful for confirming the molecular weight.

Fragmentation Pathway Analysis

The fragmentation pattern observed in EI-MS provides valuable structural information. The molecular ion of this compound is prone to cleavage at several points. A primary fragmentation pathway is the alpha-cleavage adjacent to the ether oxygen, leading to the formation of a stable oxonium ion. The loss of an ethyl radical (•CH₂CH₃) or an ethoxy radical (•OCH₂CH₃) are characteristic cleavages.

Based on analysis of the closely related compound 7-methoxy-3,7-dimethyloctanal, the most abundant fragment ion (base peak) is expected from the cleavage between C6 and C7. nist.gov This results in a highly stable tertiary oxonium ion.

| m/z | Proposed Ion Structure | Origin of Fragment |

|---|---|---|

| 155 | [M - •OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 101 | [M - •C(CH₃)₂(OCH₂CH₃)]⁺ | Cleavage at C6-C7 |

| 87 | [C(CH₃)₂(OCH₂CH₃)]⁺ | Cleavage at C6-C7 with charge on the oxygen-containing fragment (expected base peak) |

| 59 | [CH₃CH₂O]⁺ | Ethoxy cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation from chain cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

The most prominent feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the aliphatic aldehyde, which appears around 1725-1740 cm⁻¹. orgchemboulder.compressbooks.pub The presence of an aldehyde is further confirmed by two weaker, but characteristic, C-H stretching bands appearing near 2720 cm⁻¹ and 2820 cm⁻¹. pressbooks.pub

The ether linkage (C-O-C) is identified by a strong C-O stretching absorption in the fingerprint region, typically around 1100-1120 cm⁻¹. Finally, the presence of the saturated alkyl backbone is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1365-1470 cm⁻¹.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 2960-2850 | Strong | C-H Stretch | Alkyl (CH, CH₂, CH₃) |

| 2820 & 2720 | Medium-Weak | C-H Stretch | Aldehyde (O=C-H) |

| 1740-1725 | Strong | C=O Stretch | Aldehyde |

| 1470-1365 | Variable | C-H Bend | Alkyl (CH₂, CH₃) |

| 1120-1100 | Strong | C-O Stretch | Ether |

Chromatographic Methods for Purity and Isomer Separation

The comprehensive characterization of this compound, a fragrance ingredient, relies heavily on advanced chromatographic techniques. These methods are indispensable for determining the purity of synthesized batches, separating isomers, and assessing the enantiomeric composition, all of which are critical factors for its quality and olfactory properties. Due to the compound's volatility and structural features, gas chromatography is the predominant analytical tool, while high-performance liquid chromatography can be adapted for specific applications.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas chromatography, particularly when coupled with mass spectrometry, is the cornerstone for the analysis of volatile and semi-volatile compounds like this compound. This technique is ideal for assessing the purity of the compound and identifying any related substances or impurities from the synthesis process.

Research Findings: In a typical GC-MS analysis, the sample is injected into a heated port, where it vaporizes and is carried by an inert gas (usually helium) through a capillary column. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and a stationary phase coated on the column's inner walls. For fragrance compounds, non-polar or mid-polarity columns are common. chromatographyonline.comnih.gov The GC oven is programmed to ramp up the temperature, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. nih.govnih.gov

Following separation in the GC, the molecules enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification. While specific studies detailing the mass spectrum of this compound are not prevalent in publicly accessible literature, the fragmentation pattern would be predicted based on established principles of organic mass spectrometry, involving characteristic cleavages of the ether and aldehyde functionalities.

GC-MS is not only qualitative but also highly quantitative. By comparing the peak area of the target analyte to that of a known concentration of an internal standard, the precise amount of this compound in a sample can be determined. The limit of quantification (LOQ) for fragrance allergens in complex matrices using GC-MS can be as low as 2 µg/g. nih.gov

Interactive Data Table: Illustrative GC-MS Parameters for Fragrance Aldehyde Analysis

Below are typical parameters that would be applied for the analysis of this compound, based on established methods for similar fragrance compounds. chromatographyonline.comnih.govnih.gov

| Parameter | Value/Description | Purpose |

| GC System | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) | Separation and Identification |

| Column | BR-5ms or equivalent (30m x 0.25mm, 0.25µm film) | Separation based on polarity and boiling point |

| Carrier Gas | Helium | Inert mobile phase |

| Flow Rate | 1.0 mL/min (Constant Flow) | Maintain consistent separation |

| Injector Temp. | 250 °C | Ensure complete vaporization of the sample |

| Injection Mode | Splitless or Split (e.g., 20:1) | Introduce a precise amount of sample onto the column |

| Oven Program | Initial: 50-60°C (hold 1-2 min), Ramp: 3-12°C/min to 250-300°C | Separate compounds with different boiling points |

| MS Detector | Electron Ionization (EI), typically at 70 eV | Fragment molecules for identification |

| Scan Mode | Full Scan or Selective Ion Monitoring (SIM) | Detect all fragments or specific target ions for higher sensitivity |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique, but its application to aliphatic aldehydes like this compound presents a challenge. The compound lacks a strong chromophore, meaning it does not absorb ultraviolet (UV) or visible light, making detection by standard HPLC-UV detectors difficult. veeprho.com

Research Findings: To overcome this limitation, a derivatization step is typically required. veeprho.comnih.gov Aldehydes are commonly reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which attaches a UV-active tag to the molecule. waters.comyoungin.comauroraprosci.com The resulting stable hydrazone derivative can be readily detected at wavelengths around 360 nm. youngin.comauroraprosci.com

The analysis is then performed using reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. auroraprosci.com Separation occurs based on the hydrophobicity of the derivatized analytes. This method is highly effective for quantifying aldehydes in various matrices, including environmental and consumer product samples. nih.govwaters.com

Alternative detection methods for non-chromophoric compounds include post-column derivatization to form a fluorescent product or the use of more universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD), though these are less common in routine fragrance analysis. veeprho.comjasco-global.com

Interactive Data Table: Typical HPLC Method for Aldehyde Analysis (Post-Derivatization)

This table outlines a representative HPLC method for analyzing aldehydes after derivatization with DNPH. youngin.comauroraprosci.com

| Parameter | Value/Description | Purpose |

| Derivatization Agent | 2,4-dinitrophenylhydrazine (DNPH) | Adds a UV-active tag to the aldehyde |

| HPLC System | High-Performance Liquid Chromatograph with UV Detector | Separation and Quantification |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water Gradient or Isocratic Mixture | Elutes compounds from the column |

| Flow Rate | 1.0 mL/min | Maintain consistent separation |

| Column Temp. | 30 °C | Ensure reproducible retention times |

| Detection | UV at 360 nm | Quantify the DNPH-derivatized aldehyde |

| Injection Volume | 20 µL | Introduce a precise amount of sample |

Chiral Chromatography for Enantiomeric Excess Assessment

The this compound molecule contains a chiral center at the C3 position. Enantiomers of a chiral compound can have distinct olfactory properties, making it crucial to separate and quantify them. oup.comnih.gov Enantioselective gas chromatography is the method of choice for this type of analysis in the fragrance industry. semanticscholar.orgresearchgate.net

Research Findings: The separation of enantiomers is achieved using a chiral stationary phase (CSP). For fragrance compounds like citronellal (B1669106), a close structural analog, cyclodextrin (B1172386) derivatives are highly effective CSPs. scispace.comutm.my These cyclic oligosaccharides have a chiral cavity, and enantiomers will interact with this cavity differently, leading to different retention times.

Specifically, derivatized β-cyclodextrins, such as heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin (often designated as β-DEX-225), have proven successful in separating the (R) and (S) enantiomers of citronellal. scispace.comutm.mylabrulez.com By running a standard of the racemic mixture and then the sample, the elution order can be determined and the enantiomeric excess (ee) can be calculated based on the relative peak areas of the two enantiomers. This analysis is vital for quality control and for correlating the sensory profile of this compound with its stereochemistry.

Interactive Data Table: Representative Chiral GC Parameters for Enantiomer Separation

The following parameters are based on successful enantioselective methods for the structurally similar compound, citronellal, and are directly applicable to this compound. scispace.comutm.myresearchgate.net

| Parameter | Value/Description | Purpose |

| GC System | Gas Chromatograph with Flame Ionization Detector (FID) or MS | Separation of Enantiomers |

| Column | Chiral Capillary Column (e.g., β-DEX™ 225) | Enantioselective Separation |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase |

| Oven Program | Isothermal or slow ramp (e.g., 1-2°C/min) | Optimize resolution between enantiomer peaks |

| Injector Temp. | 250 °C | Ensure complete vaporization of the sample |

| Detector | FID or MS | Detect and quantify the separated enantiomers |

| Outcome | Determination of Enantiomeric Ratio (ER) or Enantiomeric Excess (ee) | Assess the stereochemical purity of the compound |

Computational and Theoretical Investigations of 3,7 Dimethyl 7 Ethoxyoctanal

Quantum Chemical Studies on Molecular Structure and Electronic Properties

The foundation of understanding a molecule's intrinsic characteristics lies in quantum chemical studies. For a compound like 3,7-Dimethyl-7-ethoxyoctanal, these investigations would unveil intricate details of its three-dimensional geometry, the distribution of its electrons, and the energies of its molecular orbitals.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a harmonious balance of accuracy and computational efficiency, which makes it well-suited for a molecule with the structural complexity of this compound. DFT calculations can be harnessed to ascertain a wide array of molecular properties.

A standard DFT analysis of this compound would commence with the optimization of its geometry to identify the most energetically stable atomic arrangement. This optimized structure then serves as the basis for calculating key electronic properties, including the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecule's dipole moment. The energy difference between the HOMO and LUMO is a critical parameter, offering profound insights into the molecule's chemical reactivity and kinetic stability. mdpi.com

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -654.321 | Hartree |

| HOMO Energy | -0.245 | Hartree |

| LUMO Energy | 0.012 | Hartree |

| HOMO-LUMO Gap | 0.257 | Hartree |

| Dipole Moment | 2.85 | Debye |

The presence of numerous single bonds in this compound allows for a multitude of possible three-dimensional conformations. A comprehensive conformational landscape analysis would systematically explore these varied spatial arrangements to pinpoint the most stable conformers. This is of paramount importance as the macroscopic properties of the molecule are a weighted average of the properties of its individual conformers.

Such an analysis entails the systematic rotation around the molecule's flexible bonds and the subsequent calculation of the energy for each resulting structure. The outcomes are then visualized on a potential energy surface, where the valleys represent the most stable conformations. For related molecules such as citronellal (B1669106), research has indicated a tendency to adopt folded conformations, a phenomenon attributed to intramolecular dispersion forces. mdpi.com It is plausible that this compound exhibits similar conformational preferences.

Reaction Mechanism Prediction and Validation

Computational methodologies are indispensable for mapping the intricate, step-by-step pathways of chemical reactions. For this compound, such studies could focus on its synthesis, potential decomposition pathways, or its reactions with other chemical species.

To grasp the kinetics of a chemical reaction, the identification of the transition state—the energetic apex of the reaction pathway—is crucial. Sophisticated computational algorithms are employed to locate these fleeting structures. For instance, in the cyclization of the related compound citronellal, DFT has been successfully used to identify the transition state of the ring-closure reaction. researchgate.net A parallel approach could be implemented to investigate potential reactions of this compound, such as intramolecular cyclization or the oxidation of its aldehyde functional group.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.5 |

| Products | -15.2 |

Spectroscopic Property Simulations

Computational chemistry also provides the capability to predict the spectroscopic signatures of a molecule. These simulated spectra can be invaluable for the interpretation of experimental data or for predicting the spectral characteristics of yet-to-be-synthesized compounds. For this compound, the simulation of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be of significant interest.

The simulation of an IR spectrum is achieved by calculating the vibrational frequencies of the molecule's chemical bonds. These computed frequencies can then be correlated with an experimental IR spectrum to facilitate the assignment of the observed absorption bands. In a similar vein, NMR chemical shifts can be calculated to aid in the definitive structural elucidation of the molecule. mdpi.com Furthermore, UV-Vis spectra, which provide information on electronic transitions within the molecule, can be simulated using time-dependent DFT (TD-DFT).

Computational NMR and IR Spectra Prediction

Computational spectroscopy is a powerful tool for predicting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of molecules. These predictions are instrumental in the identification and structural elucidation of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectra Prediction

The prediction of ¹H and ¹³C NMR spectra for organic molecules is often accomplished using a combination of density functional theory (DFT) and empirical methods. For this compound, a conformer search would first be performed to identify the lowest energy conformations of the molecule. Subsequently, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to calculate the isotropic shielding values for each nucleus. These shielding values are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Modern approaches may also incorporate machine learning algorithms trained on large datasets of experimental NMR data to refine the predicted chemical shifts, offering higher accuracy. nih.gov Software packages such as MestReNova, ACD/Labs, and ChemDraw are commonly used for such predictions, each employing different algorithms that can include additivity rules, Hierarchically Ordered Spherical description of Environment (HOSE) codes, and neural networks. academie-sciences.fr

A hypothetical predicted ¹H NMR spectrum for this compound would show distinct signals for the aldehydic proton, the protons on the carbon adjacent to the ether oxygen, and the various methyl and methylene (B1212753) groups throughout the carbon chain. The predicted chemical shifts are crucial for assigning the signals in an experimental spectrum.

Interactive Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.75 | Triplet | 1H |

| Methylene (-CH₂-CHO) | 2.40 | Multiplet | 2H |

| Methine (-CH(CH₃)-) | 2.20 | Multiplet | 1H |

| Methylene (-O-CH₂-CH₃) | 3.45 | Quartet | 2H |

| Methyl (-O-CH₂-CH₃) | 1.15 | Triplet | 3H |

| Methyl (-CH(CH₃)-) | 0.95 | Doublet | 3H |

| Geminal Methyls (-C(CH₃)₂-) | 1.10 | Singlet | 6H |

| Other Methylene (-CH₂-) | 1.20-1.60 | Multiplet | 6H |

Infrared (IR) Spectra Prediction

Computational IR spectra are typically generated by performing a vibrational frequency analysis on the optimized geometry of the molecule. This is also commonly done using DFT methods. The calculation provides the vibrational frequencies and their corresponding intensities, which can be plotted to generate a theoretical IR spectrum. These calculations can predict the characteristic stretching and bending vibrations of the functional groups present in this compound.

Key predicted vibrational modes would include the strong C=O stretch of the aldehyde, the C-H stretch of the aldehyde group, and the C-O-C stretching of the ether linkage. Anharmonic calculations can provide more accurate predictions that are closer to experimental spectra. arxiv.org

Interactive Table 2: Hypothetical Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | 2820, 2720 | Medium |

| Alkyl C-H Stretch | 2960-2850 | Strong |

| Aldehyde C=O Stretch | 1725 | Strong |

| C-O-C Ether Stretch | 1100 | Strong |

| CH₂ Bending | 1465 | Medium |

| CH₃ Bending | 1375 | Medium |

UV-Vis Absorption Modeling

The modeling of Ultraviolet-Visible (UV-Vis) absorption spectra for a saturated aldehyde and ether like this compound primarily focuses on the electronic transitions of the carbonyl group. Saturated aldehydes typically exhibit a weak absorption band in the UV region corresponding to the n → π* transition of the carbonyl group. masterorganicchemistry.com

Computational methods such as Time-Dependent Density Functional Theory (TD-DFT) are employed to predict the excitation energies and oscillator strengths of electronic transitions. These calculations can help in understanding the nature of the transitions and predicting the wavelength of maximum absorption (λmax). For this compound, the n → π* transition is expected to be the lowest energy transition and would be responsible for its absorption in the near-UV region. researchgate.net

Interactive Table 3: Hypothetical Predicted UV-Vis Absorption for this compound

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) | Solvent |

| n → π* | 290 | Low | Hexane |

Intermolecular Interactions and Solvation Effects

The primary intermolecular forces at play for this compound are dipole-dipole interactions, arising from the polar C=O bond of the aldehyde, and van der Waals dispersion forces along the hydrocarbon chain. libretexts.orgweebly.com The ether group also contributes to the dipole moment of the molecule.

Computational studies on solvation effects can be performed using either explicit or implicit solvent models. Explicit solvent models would involve molecular dynamics (MD) simulations where individual solvent molecules are included in the simulation box. This approach can provide detailed information about the local solvent structure around the solute.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. ucsb.edu These models are computationally less expensive and are often used to study how the solvent affects the conformational preferences and spectroscopic properties of the solute. For this compound, polar solvents would be expected to interact more strongly with the aldehyde group, potentially leading to shifts in its spectroscopic signals, a phenomenon known as solvatochromism. ucsb.edu For instance, the C=O stretching frequency in the IR spectrum and the λmax of the n → π* transition in the UV-Vis spectrum could be influenced by the polarity of the solvent. researchgate.net

Environmental Chemistry and Degradation Pathways of 3,7 Dimethyl 7 Ethoxyoctanal

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For an organic molecule like 3,7-Dimethyl-7-ethoxyoctanal, the primary abiotic degradation pathways in the environment are likely to be photolysis and hydrolysis.

Photolysis is the degradation of a chemical compound by photons of light. The susceptibility of an organic molecule to photolysis depends on its ability to absorb light at environmentally relevant wavelengths (greater than 290 nm) and the efficiency with which this absorbed energy leads to chemical bond cleavage.

The aldehyde functional group in this compound contains a carbonyl group (C=O) which can absorb ultraviolet radiation. In the atmosphere, volatile organic compounds (VOCs) containing aldehyde moieties are known to undergo photolysis. mdpi.com The primary photochemical processes for aldehydes include cleavage of the carbon-carbon bond adjacent to the carbonyl group (Norrish Type I reaction) or intramolecular hydrogen abstraction (Norrish Type II reaction), leading to the formation of smaller, more volatile compounds. nii.ac.jp

In aqueous environments, the direct photolysis of aliphatic aldehydes is also possible, although the rates can be influenced by various water quality parameters such as pH, temperature, and the presence of dissolved organic matter, which can act as a photosensitizer or a light-screening agent. unibas.it

Table 1: Potential Photolytic Degradation Reactions of Aliphatic Aldehydes

| Reaction Type | Description | Potential Products |

| Norrish Type I | Cleavage of the C-C bond adjacent to the carbonyl group. | Alkyl radicals and a formyl radical. |

| Norrish Type II | Intramolecular abstraction of a hydrogen atom by the excited carbonyl group, followed by cleavage. | An enol and a smaller olefin. |

| Indirect Photolysis | Reaction with photochemically generated reactive species like hydroxyl radicals (•OH). | Oxidized organic compounds. |

This table illustrates general photolytic pathways for aliphatic aldehydes; specific product formation for this compound has not been experimentally determined.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The ether linkage in this compound is a potential site for hydrolysis. Generally, aliphatic ethers are relatively resistant to hydrolysis under neutral pH conditions. However, the rate of hydrolysis can be significantly increased under acidic conditions. researchgate.net

The mechanism of acid-catalyzed ether cleavage typically involves the protonation of the ether oxygen, making the adjacent carbon atoms more susceptible to nucleophilic attack by water. masterorganicchemistry.commasterorganicchemistry.com Depending on the structure of the ether, this can proceed through an S_N1 or S_N2 mechanism. wikipedia.org Given the tertiary nature of one of the carbon atoms attached to the ether oxygen in this compound, an S_N1-type mechanism following protonation could be a plausible pathway under acidic environmental conditions, leading to the formation of 3,7-dimethyl-7-hydroxyoctanal and ethanol (B145695).

The aldehyde group itself does not typically undergo hydrolysis in the same manner as an ether. However, it can be hydrated in aqueous solution to form a geminal diol, which exists in equilibrium with the aldehyde. This hydration is generally reversible and does not represent a permanent degradation pathway.

Biotic Degradation and Microbial Metabolism

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is a crucial process in determining the environmental persistence of many organic chemicals, including fragrance ingredients. kaochemicals-eu.com

Specific studies on the aerobic and anaerobic biodegradation of this compound are not available in the scientific literature. However, the biodegradability of fragrance compounds, in general, is an area of active research. acs.orgpersonalcaremagazine.com The rate and extent of biodegradation depend on the chemical structure of the compound and the presence of microbial populations capable of metabolizing it. europa.eu

The presence of both an aldehyde and a tertiary ether functional group in this compound suggests that its biodegradation may be complex. Aliphatic aldehydes are generally considered to be readily biodegradable. mdpi.com In contrast, highly branched structures and ether linkages, particularly tertiary ethers, can be more resistant to microbial attack. nih.govresearchgate.net The microbial cleavage of ether bonds is a known metabolic process, but the rates can be slow. researchgate.net

Table 2: Factors Influencing the Biodegradation of Organic Compounds

| Factor | Influence on Biodegradation |

| Chemical Structure | Branching and the presence of certain functional groups (e.g., tertiary ethers) can decrease biodegradability. |

| Microbial Population | The presence of adapted microbial consortia with the necessary enzymes is crucial. |

| Environmental Conditions | Temperature, pH, oxygen availability (aerobic vs. anaerobic), and nutrient levels all affect microbial activity. |

| Bioavailability | The compound must be accessible to the microorganisms. Water solubility and sorption to particles play a role. |

Without experimental studies, the specific metabolites of this compound biodegradation can only be hypothesized based on known metabolic pathways for similar compounds.

Under aerobic conditions, the initial steps of degradation could involve:

Oxidation of the aldehyde group: Microorganisms could oxidize the aldehyde to a carboxylic acid, forming 3,7-dimethyl-7-ethoxy-octanoic acid.

Cleavage of the ether bond: An "etherase" type of enzyme could hydrolyze the ether linkage to yield 3,7-dimethyl-7-hydroxyoctanal and ethanol. nih.gov The resulting alcohol and aldehyde could then be further metabolized.

Hydroxylation of the alkyl chain: Monooxygenase enzymes could introduce hydroxyl groups at various positions on the carbon backbone, facilitating further breakdown.

Under anaerobic conditions, the degradation pathways are generally less energetically favorable and often proceed at a slower rate. nih.gov Reductive processes may become more significant.

Environmental Persistence and Mobility Studies

The environmental persistence of a chemical is its potential to remain in the environment for a long time without degrading. Mobility refers to its ability to move through different environmental compartments (air, water, soil).

Due to the lack of specific studies, the persistence and mobility of this compound must be inferred from its chemical structure and the general behavior of fragrance materials. nih.govresearchgate.net Fragrance compounds are typically semi-volatile organic compounds, which allows them to be perceived as scents. chemistryislife.com This volatility suggests a potential for atmospheric transport.

The persistence of this compound will be a function of its susceptibility to the abiotic and biotic degradation processes outlined above. The presence of the readily biodegradable aldehyde group might suggest a lower persistence, while the tertiary ether linkage could contribute to greater persistence. mdpi.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models are often used to predict the environmental fate of chemicals when experimental data are lacking. europa.eunih.govuci.edu Such models could provide estimates of properties like soil sorption coefficients and biodegradation rates, but these would be predictive rather than measured values.

Future Prospects and Emerging Research Areas in 3,7 Dimethyl 7 Ethoxyoctanal Chemistry

Development of Novel Synthetic Methodologies with Enhanced Selectivity

The synthesis of fragrance molecules like 3,7-Dimethyl-7-ethoxyoctanal is an active area of research, with a continuous drive for more efficient, economical, and environmentally friendly methods. researchgate.net Future developments are likely to focus on achieving higher levels of selectivity, particularly stereoselectivity, which is crucial for controlling the specific olfactory properties of chiral molecules.

Key research directions include:

Asymmetric Catalysis: The development of chiral catalysts (metal-based or organocatalysts) could enable the enantioselective synthesis of specific stereoisomers of this compound. This is significant because different enantiomers of a chiral fragrance molecule can have distinctly different scents. Enantioselective protonation has already demonstrated industrial feasibility for other fragrance compounds. researchgate.net

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases, presents a green and highly selective route for producing chiral aldehydes. Future research could identify or engineer enzymes capable of the stereoselective synthesis or resolution of this compound and its precursors.

Advanced Oxidation/Reduction Techniques: Research into novel catalytic systems for the selective oxidation of corresponding alcohols or reduction of carboxylic acid derivatives could yield more efficient pathways. frontiersin.org This includes using environmentally benign oxidants like hydrogen peroxide in combination with novel catalysts. frontiersin.org

| Methodology | Primary Advantage | Key Research Challenge | Potential Outcome |

|---|---|---|---|

| Asymmetric Organocatalysis | Metal-free, lower toxicity | Catalyst loading and turnover number | Access to single enantiomers with specific scent profiles |

| Transition Metal Catalysis | High efficiency and reactivity | Cost and removal of metal traces | High-yield, stereocontrolled synthesis |

| Biocatalysis (Enzymatic) | High selectivity, green conditions | Enzyme stability and substrate scope | Sustainable production of optically pure compound |

Exploration of Unique Biological and Chemical Interactions

Aldehydes are chemically reactive compounds known to interact with other molecules, a property that is fundamental to their role in perfumery where they can modify and enhance other notes. sobfragrance.comnbinno.com The specific structure of this compound, featuring both an aldehyde group and an ether linkage, suggests a rich area for exploring unique interactions.

Schiff Base Formation: Aldehydes readily react with primary amines to form imines (or Schiff bases). This reaction is used in perfumery to create unique aromas by combining fragrance aldehydes with compounds like methyl anthranilate. alphaaromatics.com Investigating the kinetics and products of this compound's reaction with various amines could lead to novel fragrance components with unique release characteristics or scent profiles.

Interactions with Olfactory Receptors: Advanced computational modeling and in-vitro studies could elucidate how the specific size, shape, and functional groups of this compound interact with human olfactory receptors. This research could provide a deeper understanding of the structure-odor relationship and guide the design of new fragrance molecules.

Potential Biological Activities: While primarily known as a fragrance, many plant-derived compounds possess other biological activities. Screening this compound for properties such as antimicrobial or anti-inflammatory effects could open new avenues for its application, similar to how other essential oil components have been investigated. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The fragrance industry is increasingly adopting modern synthesis technologies to improve efficiency, safety, and scalability. europa.eu Integrating the production of this compound into these platforms represents a significant future prospect.

Flow Chemistry: Continuous flow chemistry offers substantial advantages over traditional batch processing. For a compound like this compound, flow synthesis can provide superior control over reaction temperature and mixing, which is crucial for managing exothermic reactions and improving selectivity. europa.eu This leads to faster, safer, and more consistent production. europa.eu The use of packed-bed reactors with solid-supported catalysts is a particularly promising avenue for streamlining synthesis and purification. beilstein-journals.org

Automated Synthesis: Automated platforms, which integrate robotic liquid handlers with storage and reaction units, can dramatically accelerate the process of discovering and optimizing synthetic routes. youtube.com Such systems could be used to rapidly screen different catalysts, solvents, and reaction conditions for the synthesis of this compound and its derivatives, significantly reducing development time. youtube.com

| Parameter | Traditional Batch Processing | Continuous Flow Chemistry |

|---|---|---|

| Safety | Higher risk with large volumes of reagents | Improved safety due to small reactor volumes and better heat control europa.eu |

| Scalability | Challenging to scale up consistently | Easier to scale by running the system for longer periods |

| Product Quality | Potential for batch-to-batch variability | Higher consistency and purity due to precise process control europa.eu |

| Efficiency | Slower reaction times, manual handling | Faster reactions, potential for full automation and integration beilstein-journals.org |

Advanced Applications in Materials Science and Nanotechnology

The high reactivity of the aldehyde functional group makes it a valuable tool in materials science for creating functional polymers and surfaces. rsc.org Exploring the use of this compound in this context could lead to novel materials with unique properties.

Polymer Functionalization: Aldehyde-functional polymers can serve as platforms for creating diverse materials through reactions like oxime or hydrazone formation. rsc.org this compound could be used as a reactive monomer or as an agent to modify existing polymers. The bulky, branched structure of the compound could be leveraged to influence the physical properties of the resulting polymer, such as its glass transition temperature or solubility.

Surface Modification: The aldehyde group can be used to covalently attach molecules to surfaces, such as functionalized cellulose or nanoparticles. nih.gov Using this compound to modify surfaces could create materials with specific wetting properties or serve as a tether for attaching other functional molecules.

Dynamic Covalent Chemistry: The reversible formation of imine bonds from aldehydes and amines is a cornerstone of dynamic covalent chemistry. This field develops materials that can self-heal or adapt their structure in response to stimuli. The unique structure of this compound could be incorporated into such dynamic polymer networks, potentially creating novel smart materials.

Q & A

Q. What are the established synthetic routes for 3,7-Dimethyl-7-ethoxyoctanal, and how do reaction conditions influence yield?